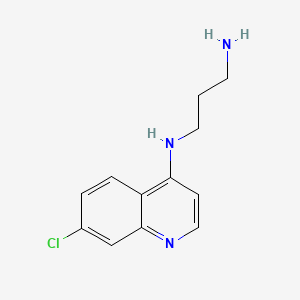

N-(7-Chloroquinolin-4-yl)propane-1,3-diamine

Übersicht

Beschreibung

N-(7-Chloroquinolin-4-yl)propane-1,3-diamine: is a benzene derivative that binds to histamine receptors. It has been shown to have antihistaminergic and antipsychotic properties in animal models

Vorbereitungsmethoden

The synthesis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine involves the amination of 4,7-dichloroquinoline with 1,3-diaminopropane. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve the use of advanced techniques such as ultrasound irradiation to enhance the reaction efficiency and yield .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The 4-position of the quinoline ring undergoes nucleophilic substitution due to electron withdrawal by the nitrogen atom. This reaction is central to synthesizing derivatives with modified side chains.

Key Findings :

- Reactions require elevated temperatures (120–130°C) and excess amines to drive substitution .

- Electron-withdrawing chloro substituent at C7 enhances ring reactivity at C4.

Oxidation and Reduction Reactions

The quinoline ring and amine side chain participate in redox transformations.

| Reaction Type | Reagents | Products | Conditions | Ref. |

|---|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | Quinoline N-oxide derivatives | 60°C, 4h | |

| Reduction | NaBH₄/MeOH | Partially saturated quinoline analogs | Room temperature, 2h |

Mechanistic Insights :

- Oxidation primarily targets the quinoline nitrogen, forming N-oxides.

- Reduction of the heterocyclic ring is less common due to aromatic stability.

Substitution at the Chloro Group (C7)

The 7-chloro substituent undergoes displacement under specific conditions:

| Reagents | Products | Catalyst | Yield | Ref. |

|---|---|---|---|---|

| Thiophen-2-ylmethylamine | N’-(7-Chloroquinolin-4-yl)-N-thiophen derivatives | DCC/THF | 90% | |

| 3-Mercaptopropionic acid | Thiazinan-4-one hybrids | DCC/THF | 82% |

Notable Observations :

- Reactions require coupling agents (e.g., DCC) for amide/thioether bond formation .

- Products show enhanced antimalarial activity compared to parent compound .

Coordination Chemistry and Heme Binding

The compound forms stable complexes with metal ions and heme, critical for its antimalarial mechanism:

Structural Features :

- The propane-1,3-diamine chain adopts a flexible conformation, enabling chelation .

- π-π stacking between quinoline rings enhances heme binding.

Acid-Base Reactions and Salt Formation

The primary and secondary amines undergo protonation and salt formation:

| Acid | Product | pKa (amine) | Application | Ref. |

|---|---|---|---|---|

| HCl (gaseous) | Hydrochloride salt | 8.2 (primary) | Improved aqueous solubility | |

| Trifluoroacetic acid | Triflate salt | 6.9 (secondary) | Chromatography purification |

Practical Implications :

- Salt forms are preferred for pharmaceutical formulations due to enhanced stability.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

| Reagents | Products | Catalyst | Yield | Ref. |

|---|---|---|---|---|

| Suzuki-Miyaura (aryl boronic acid) | Biarylquinoline derivatives | Pd(PPh₃)₄ | 65% | |

| Sonogashira (alkynes) | Alkynyl-substituted quinoline analogs | PdCl₂(PPh₃)₂/CuI | 58% |

Limitations :

Biotransformation Pathways

Hepatic metabolism involves cytochrome P450 enzymes:

| Enzyme | Metabolite | Activity | Ref. |

|---|---|---|---|

| CYP3A4 | N-oxide derivative | Reduced antimalarial efficacy | |

| CYP2D6 | Dechlorinated product | Increased cytotoxicity |

Pharmacokinetic Impact :

- Metabolites exhibit altered pharmacokinetics and toxicity profiles.

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

N-(7-Chloroquinolin-4-yl)propane-1,3-diamine has shown promising results in the fight against malaria. Its derivatives have been evaluated for their efficacy against Plasmodium falciparum, the parasite responsible for malaria.

Key Findings:

- Derivatives of this compound exhibited activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum, indicating their potential as new antimalarial agents.

- A study synthesized various 7-chloro-4-aminoquinoline derivatives, which were screened for in vitro antimalarial activity. The results indicated that certain modifications in the side chain significantly enhanced the antimalarial properties compared to standard drugs like chloroquine .

Table 1: In Vitro Antimalarial Activity Data

| Compound Code | Dosage (µg/ml) | % Dead Rings + Trophozoites |

|---|---|---|

| IIA | 50 | 39.0 |

| IIB | 50 | 32.0 |

| IIC | 50 | 39.5 |

| IID | 50 | 38.5 |

| IIE | 50 | 18.5 |

| IIF | 50 | 25.0 |

| IIG | 50 | 22.0 |

| Chloroquine | 0.4 | 67.0 |

Antiviral Activity

Research has also indicated that derivatives of this compound possess antiviral properties.

Key Findings:

- Certain derivatives have demonstrated potent antiviral activity against influenza A virus and SARS-CoV-2, suggesting their potential use in developing new antiviral treatments.

- The structural characteristics of these compounds play a crucial role in their efficacy against viral pathogens.

Insecticidal Applications

The compound has been explored for its insecticidal effects on larval vectors of malaria and dengue diseases.

Key Findings:

- A derivative was synthesized and tested for its larvicidal effects against Anopheles stephensi and Aedes aegypti, showing significant lethality with concentrations ranging from approximately 4.408 μM/mL to 10.669 μM/mL depending on the life stage of the insects.

Neurological Applications

This compound derivatives have been investigated for their potential in treating neurodegenerative diseases.

Key Findings:

- Compounds designed from this base structure have shown affinity for targets associated with Alzheimer's Disease, such as β-secretase and Glycogen Synthase Kinase 3β, indicating a multi-target approach to therapy development.

Organic Synthesis Applications

The compound serves as a valuable starting material in organic synthesis.

Key Findings:

Wirkmechanismus

The mechanism of action of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine involves binding to histamine receptors, particularly the H3 histamine receptor. This binding inhibits the receptor’s activity, leading to its antihistaminergic and antipsychotic effects . The compound’s molecular targets and pathways include the modulation of histamine signaling, which plays a crucial role in various physiological processes.

Vergleich Mit ähnlichen Verbindungen

N-(7-Chloroquinolin-4-yl)propane-1,3-diamine can be compared with other similar compounds such as:

4,7-Dichloroquinoline: A precursor used in the synthesis of this compound.

1,3-Diaminopropane: Another precursor involved in the synthesis process.

N-(3-Aminopropyl)-7-chloroquinolin-4-amine: A related compound with similar biological activities.

Biologische Aktivität

N-(7-Chloroquinolin-4-yl)propane-1,3-diamine (NCCPD) is a chemical compound with significant potential in medicinal chemistry, particularly as an antimalarial agent. Its structure features a chloroquinoline moiety, which is crucial for its biological activity. This article provides a comprehensive overview of the biological activities associated with NCCPD, including its antimalarial properties, interactions with neurotransmitter systems, and other potential therapeutic applications.

Chemical Structure and Properties

NCCPD has the molecular formula C₁₂H₁₄ClN₃ and is characterized by the following structural features:

- Chloroquinoline Backbone : Similar to chloroquine, known for its antimalarial properties.

- Propane Backbone : Contains two amine groups that enhance its reactivity and biological interactions.

Antimalarial Activity

NCCPD has been primarily studied for its antimalarial properties . Research indicates that it exhibits activity against Plasmodium falciparum, particularly strains resistant to conventional treatments like chloroquine. The mechanism of action may involve:

- Binding to Heme Groups : NCCPD potentially interacts with heme groups within malaria parasites, disrupting their metabolism.

- Enzyme Inhibition : It may inhibit specific enzymes critical for parasite survival.

Comparative Efficacy

A study evaluating various 7-chloroquinoline derivatives found that while NCCPD showed promise, its efficacy was generally lower than that of chloroquine. The following table summarizes the in vitro antimalarial activity of NCCPD compared to other compounds:

| Compound Name | Dosage (µg/ml) | % Dead Rings + Trophozoites |

|---|---|---|

| NCCPD | 50 | 39.0 |

| Chloroquine | 0.4 | 67.0 |

This data suggests that while NCCPD is effective, further structural modifications may be necessary to enhance its potency against resistant malaria strains .

Antihistaminergic Properties

NCCPD has shown potential as an antihistaminergic agent , particularly through its interaction with H3 histamine receptors. This activity suggests possible applications in treating allergic reactions and inflammation .

Antipsychotic Effects

Preliminary studies indicate that NCCPD might interact with neurotransmitter systems, including dopamine and serotonin pathways. This interaction raises the possibility of NCCPD being explored as a treatment option for psychotic disorders such as schizophrenia .

The synthesis of NCCPD typically involves the reaction between 4,7-dichloroquinoline and 1,3-diaminopropane under controlled conditions. The resulting product is purified through recrystallization or chromatography . Understanding the synthesis pathway is crucial for optimizing the compound's structure for enhanced biological activity.

Case Studies and Research Findings

Several studies have investigated the efficacy of NCCPD and related compounds against malaria:

- In Vitro Studies : A study conducted on various derivatives demonstrated varying degrees of antimalarial activity, emphasizing the importance of structural modifications for enhancing efficacy .

- Comparative Analysis : Research comparing NCCPD to other antimalarials highlighted its potential but also indicated the need for further optimization to compete with established treatments like chloroquine .

Eigenschaften

IUPAC Name |

N'-(7-chloroquinolin-4-yl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3/c13-9-2-3-10-11(15-6-1-5-14)4-7-16-12(10)8-9/h2-4,7-8H,1,5-6,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPOTYIIRALLPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40288562 | |

| Record name | N-(7-Chloroquinolin-4-yl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7597-14-0 | |

| Record name | NSC56620 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(7-Chloroquinolin-4-yl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.